2-Fluoro-6-pyridinecarbonyl chloride
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Description
The compound 2-Fluoro-6-pyridinecarbonyl chloride is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted pyridine derivatives and their synthesis, which can offer insights into the chemical behavior and properties of related compounds. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a regioselective chlorination step, which could be relevant to understanding the reactivity of the 2-fluoro position on a pyridine ring .
Synthesis Analysis
The synthesis of fluoro-substituted pyridine derivatives is a topic of interest in several papers. For example, the practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination step is described . Another paper reports the preparation of a reagent, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), which is used for ketone synthesis from carboxylic acids and aromatic hydrocarbons . These methods highlight the reactivity of fluoro-substituted pyridines and their utility in complex organic syntheses.
Molecular Structure Analysis
The molecular structure of fluoro-substituted pyridine derivatives is crucial for their reactivity and potential applications. For instance, the tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) is synthesized and its complexation to FeCl2 leads to a high-spin complex with a trigonal bipyramidal iron center . The presence of fluorine substituents provides steric hindrance, influencing the coordination mode and geometry of the complex.
Chemical Reactions Analysis
The reactivity of fluoro-substituted pyridines in chemical reactions is diverse. The F3TPAFe(II)Cl2 complex reacts instantaneously with molecular dioxygen, leading to dinuclear species . This demonstrates the potential of fluoro-substituted pyridines in oxidation reactions. Additionally, the synthesis of radiotracers for studying nicotinic acetylcholine receptors involves nucleophilic aromatic substitution with fluorine-18, showcasing the role of fluoro-substituted pyridines in radiolabeling .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted pyridines are influenced by the presence of the fluorine atom. For example, the synthesis and structure of a novel fluorescent sensor based on a dithiazolopyridine derivative indicate that the introduction of fluorine atoms can affect the photophysical characteristics and recognition properties of the compound . The electronic effects of fluorine are also evident in the synthesis of imidazo[1,2-a]pyridine derivatives, where the fluorine atom plays a role in the ring closure and subsequent reactions .
Safety And Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
6-fluoropyridine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-2-1-3-5(8)9-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDMRAXLHLEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374662 |
Source
|
Record name | 2-Fluoro-6-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-pyridinecarbonyl chloride | |
CAS RN |
64197-03-1 |
Source
|
Record name | 2-Fluoro-6-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64197-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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